6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide, also known as BFPC, is a pyrimidine derivative that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. In
Applications De Recherche Scientifique
Antitumor Activity
Compounds structurally related to 6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide exhibit potent antitumor activities. For instance, certain pyrimidinedione derivatives have demonstrated significant antiproliferative effects and apoptosis induction in colorectal cancer HCT116 cells. These compounds act as selective inhibitors of histone deacetylase 6 (HDAC6), showing promise for preclinical cancer treatment investigations due to their targeted inhibitory activity and reduced toxicity in vivo (Liu et al., 2015).
Synthesis and Evaluation of Antitumor Compounds
Research has also focused on synthesizing novel compounds for antitumor evaluation. For example, a variety of novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones have been synthesized and assessed for cytotoxic activity against various human cancer cell lines. This work reveals the significance of certain substituent groups for enhancing the potency and selectivity of these pharmacophores (Iribarra et al., 2012).
Anti-inflammatory and Analgesic Agents
Another avenue of research has explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds have been tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and providing a foundation for future therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. Studies have found that certain pyrimidine-6-carboxamides exhibit more potent activity against strains of Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, highlighting their potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Antiprotozoal Agents
Research into antiprotozoal agents has identified compounds with strong DNA affinities, demonstrating significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This includes compounds showing excellent in vivo activity in the trypanosomal STIB900 mouse model, offering promising directions for treating protozoal infections (Ismail et al., 2004).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(18-10-14-7-4-8-22-14)15-9-16(20-12-19-15)23-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRYGJHZPNCUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.